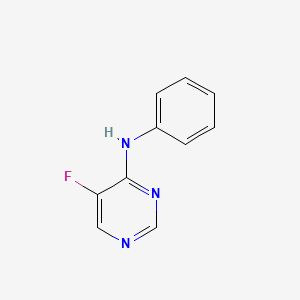![molecular formula C21H24N4O B12243692 2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine](/img/structure/B12243692.png)
2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with dimethyl groups and a piperidinyl-pyridinyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthyridine core, followed by the introduction of the dimethyl groups and the piperidinyl-pyridinyl moiety. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds to 2,4-Dimethyl-7-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,8-naphthyridine include other naphthyridine derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:
Naphthyridine Derivatives: Compounds with variations in the substitution pattern on the naphthyridine core.
Piperidinyl-Pyridinyl Compounds: Molecules with different substituents on the piperidine or pyridine rings.
Unique Features: The specific combination of functional groups in this compound imparts unique properties that may not be present in other similar compounds, such as specific binding affinities or reactivity profiles.
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,4-dimethyl-7-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C21H24N4O/c1-15-12-16(2)23-21-19(15)5-6-20(24-21)25-11-3-4-17(13-25)14-26-18-7-9-22-10-8-18/h5-10,12,17H,3-4,11,13-14H2,1-2H3 |
InChI Key |
XRAXZVBJRSUIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCCC(C3)COC4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243625.png)
![2-(4-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12243627.png)
![11-[2-(3-Methoxyphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12243629.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243638.png)
![5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B12243644.png)
![2-Methyl-3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243651.png)

![1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12243672.png)
![N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12243677.png)
![1,3-Bis[(2-ethoxypyridin-4-yl)methyl]urea](/img/structure/B12243679.png)
![2-Methyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243681.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12243686.png)

![9-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12243690.png)
